2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12-4-3-5-14(13(12)2)17-10-8-16(7-6-15)9-11-17/h3-5H,6-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLQGJHCMWDBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine is a chemical compound featuring a piperazine ring with a 2,3-dimethylphenyl group and an ethanamine side chain. It is used in scientific research across chemistry, biology, and medicine.
Scientific Research Applications
This compound is applied in various scientific fields:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is studied for its effects on cellular processes and signaling pathways.
- Medicine It is investigated for potential therapeutic effects, including neuroprotection and modulation of ion channels.
- Industry It is utilized in developing new materials and chemical processes.
This compound uniquely activates TRPC channels, distinguishing it from similar compounds targeting different receptors or pathways, making it a valuable tool for research on ion channels and associated cellular processes.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation may yield corresponding ketones or carboxylic acids.
- Reduction Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction may produce amines or alcohols.
- Substitution Involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Target and Mode of Action
The primary target of this compound is acetylcholinesterase (AChE). It interacts with AChE by inhibiting its activity, which primarily affects the cholinergic pathway. The inhibition of AChE leads to increased acetylcholine levels and enhanced cholinergic neurotransmission. The compound exhibits good bioavailability and effectively interacts with its target receptors.
Preparation Methods
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine involves the activation of specific ion channels, such as TRPC3, TRPC6, and TRPC7. These channels are permeable to calcium ions and play crucial roles in various cellular processes, including neuroprotection and neurite growth. The compound selectively activates these channels, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The ethanamine side chain in PPZ2 is critical for TRPC activation, as analogs with bulkier substituents (e.g., PPZ1) or acidic groups (e.g., propanoic acid derivative) exhibit divergent activities .
- Substituents on the phenyl ring significantly influence synthetic yields. Electron-withdrawing groups (e.g., nitro in 11b) correlate with higher yields (79%) compared to electron-donating groups .
Receptor Affinity and Functional Activity
PPZ2 and its analogs exhibit diverse pharmacological profiles:
Key Observations :
- PPZ2's TRPC activation is unique among piperazine derivatives, which often target dopamine or sigma receptors .
- Substitutions on the phenyl ring (e.g., 2,3-dimethyl vs. 2,3-dichloro) determine receptor selectivity. Chlorinated analogs (e.g., 2,3-dichlorophenyl) show high D3 affinity, while dimethyl groups favor TRPC interactions .
Biological Activity
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an ethylamine moiety. Its structural characteristics contribute to its biological activity, particularly in modulating ion channels and neurotransmitter systems.
Research indicates that this compound selectively activates diacylglycerol (DAG)-activated transient receptor potential (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. This activation is crucial for various cellular processes:
- Neuroprotection : The compound induces brain-derived neurotrophic factor (BDNF)-like neurite growth in cultured neurons, suggesting potential neuroprotective effects.
- Smooth Muscle Activity : It activates native TRPC6-like channels in smooth muscle cells, which may influence vascular tone and blood pressure regulation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reduced neuronal loss.
- Dopaminergic Modulation : A study investigated its affinity for dopamine receptors, revealing that it exhibits selective binding to dopamine D4 receptors with an IC50 value indicating high potency. This suggests potential use in treating disorders like schizophrenia and ADHD .
- TRPC Channel Activation : Experimental data demonstrated that the compound effectively activates TRPC channels in vitro, leading to increased intracellular calcium levels which are critical for various physiological functions .
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other piperazine derivatives:
| Compound | Target Activity | Unique Features |
|---|---|---|
| 1-[4-(2-methoxyphenyl)piperazin-1-yl] | Antidepressant | Different substituent affects activity |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 receptor antagonist | Higher selectivity for D4 receptor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination by reacting 2,3-dimethylphenylpiperazine with acetaldehyde derivatives under hydrogen gas in the presence of a catalyst like Pd/NiO. Reaction conditions (temperature, solvent, catalyst loading) should be optimized using Design of Experiments (DoE) to maximize yield and purity. For example, demonstrates a 98% yield for a similar reductive amination using Pd/NiO at 25°C under hydrogen . Alternatively, Schiff base condensation with aldehydes (e.g., thiophene-carbaldehydes) can be monitored via UV-Vis/FTIR to track imine formation, as shown in , where stoichiometric ratios (1:1.2 amine:aldehyde) and ethanol reflux yielded high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : To confirm piperazine ring substitution patterns and ethanamine linkage (e.g., δ 2.33–2.36 ppm for methylene protons adjacent to piperazine ).
- FTIR : Identify C=N stretching vibrations (~1600–1650 cm⁻¹) in Schiff base derivatives .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis (EA) : Ensure C/H/N ratios align with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For enzyme inhibition studies (e.g., pancreatic lipase):
Use a colorimetric assay with p-nitrophenyl esters as substrates.
Measure IC₅₀ values via dose-response curves, as done for structurally related Schiff bases in , which showed IC₅₀ = 12.3–18.7 µM .
Include positive controls (e.g., orlistat) and validate results with triplicate runs.
Advanced Research Questions
Q. How can density functional theory (DFT) improve understanding of the compound’s electronic structure and reactivity?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) to model exchange-correlation effects, as they provide <3 kcal/mol error in thermochemical calculations ( ) .
- Compare experimental (X-ray/NMR) and DFT-optimized geometries to validate bond lengths/angles. achieved a 0.02 Å RMSD between DFT and crystallographic data for similar piperazine derivatives .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for reactivity studies.
Q. What strategies resolve discrepancies between experimental and computational data in structural studies?
- Methodological Answer :
Multi-method validation : Cross-check DFT results with ab initio methods (e.g., MP2) or molecular dynamics simulations.
Crystallographic refinement : Use software like WinGX ( ) to resolve disorder in crystal structures, as applied in for a trinuclear zinc complex with piperazine ligands .
Statistical analysis : Apply R² metrics to quantify agreement between experimental (e.g., NMR chemical shifts) and computed values.
Q. How can molecular docking elucidate binding interactions with target enzymes like dopamine receptors?
- Methodological Answer :
Prepare the receptor (e.g., dopamine D3, PDB: 3PBL) by removing water molecules and adding hydrogens.
Generate ligand conformers using AutoDock Vina and assign partial charges via the Gasteiger method.
Analyze binding poses for key interactions (e.g., hydrogen bonds with Ser192/Val189 residues, π-π stacking with aromatic residues). highlights similar workflows for piperazine-based D3 ligands .
Q. What crystallographic techniques are critical for analyzing coordination complexes involving this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via ORTEP-3 ( ) to visualize tetrahedral/square-pyramidal geometries, as demonstrated in for a Zn(II)-piperazine complex .
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯Cl, N–H⋯O) and packing efficiency.
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across studies?
- Methodological Answer :
Replicate assays under standardized conditions (pH, temperature, cell lines).
Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀).
Investigate stereochemical purity, as impurities in enantiomers (e.g., ’s ZZW-115 derivatives) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
